![molecular formula C14H20NO3P B14285835 Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate CAS No. 116044-83-8](/img/structure/B14285835.png)
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe reaction conditions often involve the use of catalysts such as samarium triflate and solvents like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phosphinate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxazole derivatives and phosphinate esters.
Scientific Research Applications
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can engage in π-π stacking interactions, while the phosphinate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl [(1,3-benzothiazol-2-yl)methyl]tert-butylphosphinate: Similar structure but contains a sulfur atom instead of oxygen.
Ethyl [(1,3-benzimidazol-2-yl)methyl]tert-butylphosphinate: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
116044-83-8 |
|---|---|
Molecular Formula |
C14H20NO3P |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
2-[[tert-butyl(ethoxy)phosphoryl]methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H20NO3P/c1-5-17-19(16,14(2,3)4)10-13-15-11-8-6-7-9-12(11)18-13/h6-9H,5,10H2,1-4H3 |
InChI Key |
BQGAHIHSAAZDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NC2=CC=CC=C2O1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


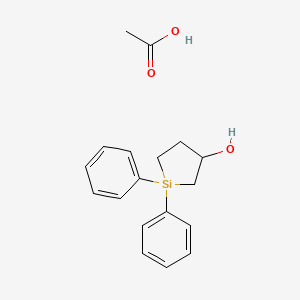
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
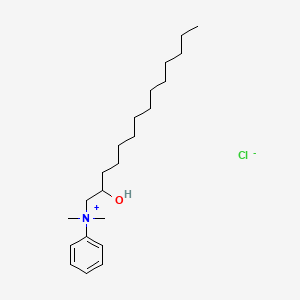
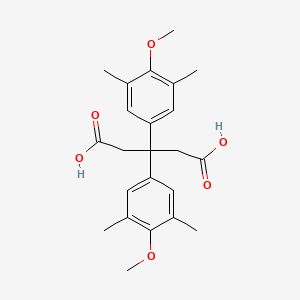
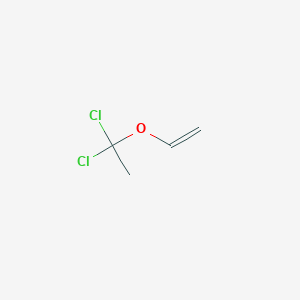
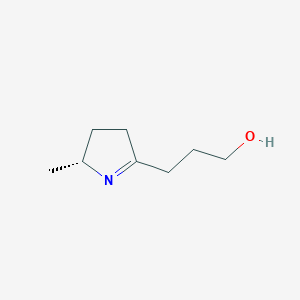

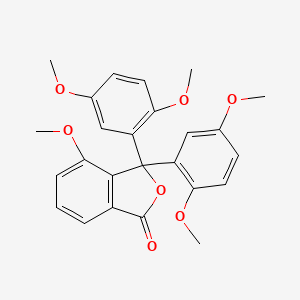
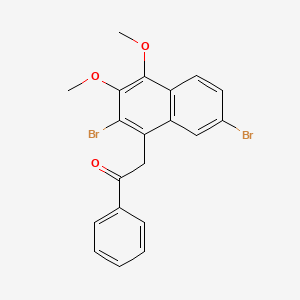
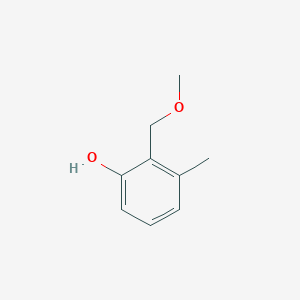

![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
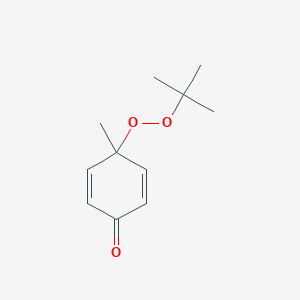
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
